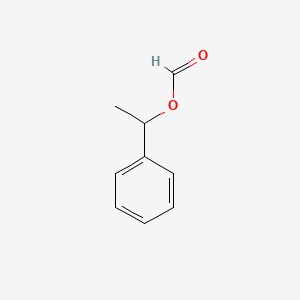
1-Phenylethyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylethyl formate, also known as a-methylbenzyl formate or fema 2688, belongs to the class of organic compounds known as benzyloxycarbonyls. These are organic compounds containing a carbonyl group substituted with a benzyloxyl group. 1-Phenylethyl formate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1-phenylethyl formate is primarily located in the cytoplasm. 1-Phenylethyl formate has a floral, gardenia, and green taste.
Scientific Research Applications
Fragrance Material and Toxicology 1-Phenylethyl formate, as a fragrance material, has been extensively reviewed for its toxicological and dermatological properties. Studies like those conducted by McGinty, Letizia, and Api (2012) focus on the safety assessment of such compounds when used in fragrances, examining aspects like skin irritation, sensitization, and genotoxicity data (McGinty, Letizia, & Api, 2012).
Conformational Analysis Research by Suezawa et al. (1993) on benzyl formates, including 1-phenylethyl formate, highlights the study of their conformations using NMR and NOE spectra. The findings show that these esters predominantly adopt conformations that enable intramolecular CH–π interaction, influencing their stability and reactivity (Suezawa et al., 1993).
Chemical Synthesis and Analysis In the field of synthetic chemistry, 1-phenylethyl formate plays a role in various syntheses and analytical processes. For instance, its derivatives are used in the resolution of secondary alcohols and hydroxy fatty acids, as studied by Habel et al. (2007), who examined its efficacy in chiral analysis using gas chromatography (Habel, Spiteller, & Boland, 2007).
Catalysis and Polymer Science The reactivity of 1-phenylethyl formate and its related compounds is a topic of interest in polymer science. For example, Fellows and Senogles (1998) investigated its role in copolymerizations, providing insights into its reactivity ratios and selectivity in such processes (Fellows & Senogles, 1998).
Quantitative Analysis In pharmacology and chemical analysis, techniques for quantifying 1-phenylethyl formate derivatives are important. Kucherenko et al. (2018) validated methods for quantitating 1-(β-phenylethyl)-4-amino-1,2,4-triazole bromide using spectrophotometry, emphasizing the importance of accurate and reproducible measurement techniques (Kucherenko, Parniuk, & Khromylova, 2018).
properties
CAS RN |
7775-38-4 |
|---|---|
Product Name |
1-Phenylethyl formate |
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
1-phenylethyl formate |
InChI |
InChI=1S/C9H10O2/c1-8(11-7-10)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
RUDZCBJWUDOPTP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)OC=O |
Canonical SMILES |
CC(C1=CC=CC=C1)OC=O |
density |
1.042-1.050 |
Other CAS RN |
7775-38-4 |
physical_description |
colourless to pale yellow liquid with a strong green-floral, woody-balsamic odou |
solubility |
insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



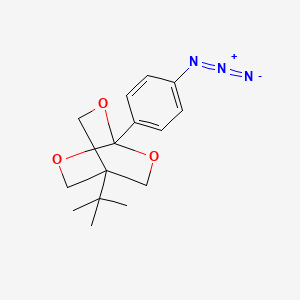
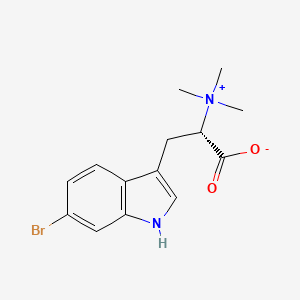
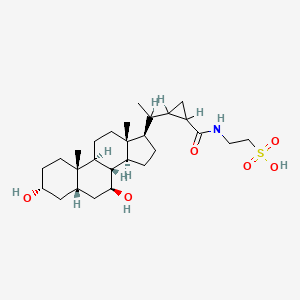
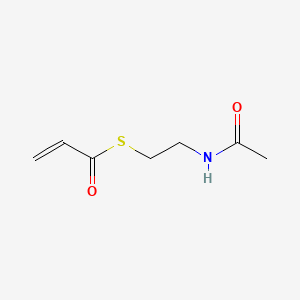
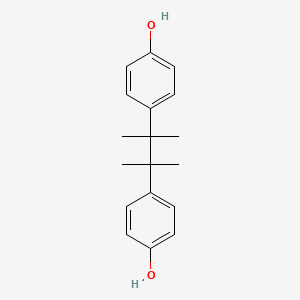
![N-(9-{5-[(Phosphonooxy)methyl]oxolan-2-yl}-9H-purin-6-yl)aspartic acid](/img/structure/B1219844.png)
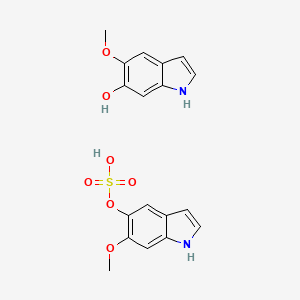
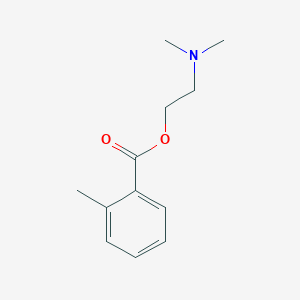
![4-[[1-Oxo-2-(3-oxo-2-thiomorpholinyl)ethyl]amino]benzoic acid ethyl ester](/img/structure/B1219851.png)
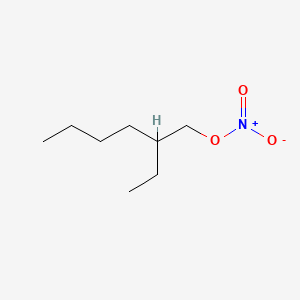
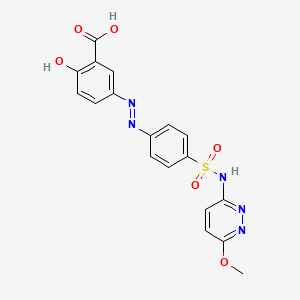
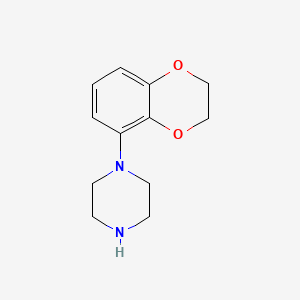
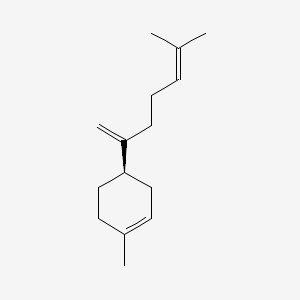
![(1R,9S)-10-(Cyclopropylmethyl)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one](/img/structure/B1219858.png)